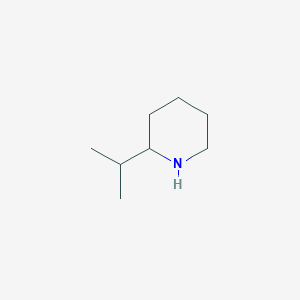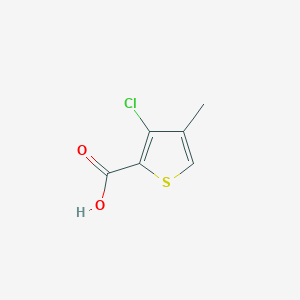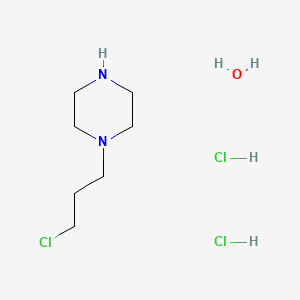
2-Amino-3-(4-(tert-Butyl)phenyl)propansäure
Übersicht
Beschreibung
Wirkmechanismus
2-amino-3-(4-tert-butylphenyl)propanoic Acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction and results in a decrease in the enzyme’s activity.
Biochemical and Physiological Effects
2-amino-3-(4-tert-butylphenyl)propanoic Acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters, the detoxification of toxic compounds, and the production of prostaglandins. 2-amino-3-(4-tert-butylphenyl)propanoic Acid has also been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-3-(4-tert-butylphenyl)propanoic Acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, 2-amino-3-(4-tert-butylphenyl)propanoic Acid has some limitations for use in lab experiments. It is not water soluble, and it can be toxic if it is ingested or inhaled.
Zukünftige Richtungen
In the future, 2-amino-3-(4-tert-butylphenyl)propanoic Acid could be used to study the mechanism of action of other enzymes and to investigate the biochemical and physiological effects of different compounds. It could also be used to develop new drugs and treatments for various diseases. Additionally, 2-amino-3-(4-tert-butylphenyl)propanoic Acid could be used to study the effects of environmental toxins on the body and to develop methods for detoxifying these toxins. Finally, 2-amino-3-(4-tert-butylphenyl)propanoic Acid could be used to study the effects of different compounds on the brain, such as the effects of drugs and alcohol.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Enzymhemmung Studien
2-Amino-3-(4-(tert-Butyl)phenyl)propansäure wird in der medizinischen Chemie für Enzymhemmung Studien verwendet. Seine Struktur begünstigt die Bindung an bestimmte Enzyme, wodurch deren Aktivität möglicherweise gehemmt wird. Diese Eigenschaft ist besonders nützlich bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme abzielen, die mit Krankheiten in Verbindung stehen .
Biochemie: Peptidsynthese
In der Biochemie dient diese Verbindung als Baustein für die Peptidsynthese. Ihre aminosäureähnliche Struktur ermöglicht es, sie in längere Peptidketten einzubauen, die verwendet werden können, um Protein-Protein-Interaktionen, Enzymfunktionen und andere biochemische Prozesse zu untersuchen .
Pharmakologie: Pharmakokinetische Modulation
Pharmakologen untersuchen die Verwendung von this compound, um die Pharmakokinetik von therapeutischen Verbindungen zu modulieren. Durch die Veränderung des Arzneimittelstoffwechsels und der Verteilung kann es die Wirksamkeit erhöhen und die Toxizität bestimmter Medikamente reduzieren .
Organische Synthese: Chiral-Pool-Synthese
Organische Chemiker verwenden diese Verbindung in der Chiral-Pool-Synthese aufgrund ihrer optisch aktiven Form. Sie bietet ein chirales Zentrum, das verwendet werden kann, um die Stereochemie in komplexen organischen Molekülen zu induzieren, was für die Synthese enantiomerenreiner Substanzen entscheidend ist .
Analytische Chemie: Chirale Trennmittel
In der analytischen Chemie wird this compound als chirales Trennmittel verwendet. Es hilft bei der Trennung von Enantiomeren racemischer Gemische durch Bildung diastereomerer Salze, die mit verschiedenen analytischen Techniken unterschieden werden können .
Materialwissenschaften: Polymersynthese
Schließlich findet diese Verbindung in der Materialwissenschaft Anwendung bei der Synthese von Polymeren. Ihre Phenylgruppe kann Teil des Polymerrückgrats sein und zur thermischen Stabilität und den mechanischen Eigenschaften des resultierenden Materials beitragen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZKSXYLTYFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402736 | |
| Record name | 2-amino-3-(4-tert-butylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98708-80-6 | |
| Record name | p-tert-Butylphenylalanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098708806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-(4-tert-butylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TERT-BUTYLPHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SND02UUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)


